N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 361.445 g/mol. The compound is characterized by a unique structure that incorporates both imidazo[1,2-a]pyridine and trifluoromethyl phenyl moieties, which are known for their biological activities.
This compound belongs to the class of substituted acetamides, which are often explored for their pharmacological properties. The presence of the imidazo[1,2-a]pyridine structure indicates potential applications in neuropharmacology and other therapeutic areas.
The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and careful monitoring of reaction progress through techniques like thin-layer chromatography (TLC).
The molecular structure of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide can be represented using various notations:
InChI=1S/C22H23N3O2/c1-27-20-11-5-2-8-16(20)14-22(26)24-18-10-4-3-9-17(18)19-15-25-13-7-6-12-21(25)23-19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,26)
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
The compound's structural data indicates a complex arrangement that contributes to its biological activity. The presence of multiple aromatic rings enhances its interaction with biological targets.
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide can participate in various chemical reactions:
Reactions involving this compound should be conducted with care to avoid decomposition or unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing reaction products.
The mechanism of action for N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide likely involves interactions with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures often act as inhibitors or modulators in various biochemical pathways. The imidazo[1,2-a]pyridine moiety is known for its ability to interact with neurotransmitter systems.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles and nucleophiles.
Purity levels are generally reported around 95%, indicating suitability for research applications without extensive purification.
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide has potential applications in:
This compound represents a promising area of study within organic chemistry and medicinal research due to its complex structure and potential biological activity.
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: